molecular formula C10H6ClNO2 B089183 7-Chloroquinoline-4-carboxylic acid CAS No. 13337-66-1

7-Chloroquinoline-4-carboxylic acid

Cat. No. B089183
CAS RN: 13337-66-1
M. Wt: 207.61 g/mol
InChI Key: TXYVRYRRTQYTHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-chloroquinoline-4-carboxylic acid and its derivatives can be achieved through various methods, including conventional and microwave-irradiated syntheses. For example, Bhatt and Agrawal (2010) reported the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives through condensation and cyclization processes, starting with benzaldehyde, pyruvic acid, and m-chloroaniline. The use of microwave irradiation resulted in higher yields and shorter reaction times compared to conventional methods, demonstrating an efficient pathway for synthesizing these compounds (Bhatt & Agrawal, 2010).

Molecular Structure Analysis

The molecular structure of 7-chloroquinoline-4-carboxylic acid derivatives has been elucidated through various analytical techniques, including X-ray structural analysis. Rudenko et al. (2012) described the synthesis and molecular structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, highlighting the utility of structural analysis in confirming the synthesis of these derivatives (Rudenko et al., 2012).

Chemical Reactions and Properties

7-Chloroquinoline-4-carboxylic acid undergoes various chemical reactions, forming a broad spectrum of biologically active compounds. Organocatalytic synthesis methods have been employed to produce derivatives with potential antinociceptive, anti-inflammatory, and anticonvulsant properties, as demonstrated by Wilhelm et al. (2014). This highlights the compound's versatility in chemical transformations leading to pharmacologically active molecules (Wilhelm et al., 2014).

Physical Properties Analysis

The physical properties of 7-chloroquinoline-4-carboxylic acid derivatives, such as solubility and thermal stability, have been studied in the context of their crystalline forms. For instance, Clements et al. (2019) investigated the physicochemical properties of multicomponent crystals formed from 7-chloroquinoline derivatives, providing insight into their potential applications and stability profiles (Clements et al., 2019).

Chemical Properties Analysis

The chemical properties of 7-chloroquinoline-4-carboxylic acid derivatives, such as their reactivity and the formation of various functional groups, play a crucial role in their biological activity and application in drug development. Studies on organocatalytic synthesis and evaluation of derivatives have shed light on their potential use in various therapeutic areas, emphasizing the importance of understanding these chemical properties for the design of new drugs (Wilhelm et al., 2014).

Scientific Research Applications

  • Antimalarial Applications : A study investigated the formation of multicomponent crystals from a series of 7-chloroquinoline antimalarials and carboxylic acid coformers. These crystals showed potential as an alternative to discarding ineffective antiplasmodial agents (Clements et al., 2019).

  • Antimicrobial Activity : The synthesis of 7-substitutedquinoline-4-carboxylic acid derivatives demonstrated significant in vitro antimicrobial activity against various gram-positive and gram-negative organisms, including Streptococcus pyogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

  • Antioxidant Properties : Synthesized 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates showed promising in vitro antioxidant activity, indicating potential as therapeutic agents for oxidative stress-related diseases (Saraiva et al., 2015).

  • Pharmacological Activities : Organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides revealed potential antinociceptive, anti-inflammatory, and anticonvulsant activities, suggesting applications in pain and seizure management (Wilhelm et al., 2014).

  • Cancer Research : Certain 7-chloroquinoline derivatives demonstrated antitumoral properties, including inducing cell cycle arrest and apoptosis in human bladder carcinoma cells (Sonego et al., 2019).

  • Antibacterial Agents : New 7-chloroquinoline derivatives were synthesized and exhibited significant antibacterial properties against gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).

  • Photodegradation Studies : Research on 7-chloroquinoline-4-carboxylic acid derivatives in aqueous systems under different irradiation wavelengths has provided insights into their photodegradation properties (Pinna & Pusino, 2012).

  • Antitumor Activity : Synthesis of heterocycles fused onto quinoline-3-carboxylic acids showed significant antitumor activity, particularly against breast carcinoma cell lines (El-Abadelah et al., 2007).

Safety And Hazards

The safety information for 7-Chloroquinoline-4-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . The compound is considered hazardous and should be handled with care .

Future Directions

Quinoline and its derivatives have shown tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Therefore, the future directions for 7-Chloroquinoline-4-carboxylic acid could involve further investigation into its potential uses in medicinal chemistry and drug development .

properties

IUPAC Name

7-chloroquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYVRYRRTQYTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346167
Record name 7-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroquinoline-4-carboxylic acid

CAS RN

13337-66-1
Record name 7-chloroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SA Giller, MY Lidak, NM Sukhova, KK Venter - Chemistry of Heterocyclic …, 1976 - Springer
… high melting point of the quinoline component, 0.02-0.03 mole of 5-nitrofurfural per 0.01 mole of 2methylquinoline-4-carboxylic acid (or 2-methyl-7-chloroquinoline-4-carboxylic acid) …
Number of citations: 1 link.springer.com
CJ Zerio, TA Cunningham, AS Tulino… - Journal of medicinal …, 2021 - ACS Publications
Increased protein synthesis is a requirement for malignant growth, and as a result, translation has become a pharmaceutical target for cancer. The initiation of cap-dependent translation …
Number of citations: 7 pubs.acs.org
CJ Zerio - 2021 - search.proquest.com
Cancer treatments often target singular oncoproteins in attempt to block one hallmark of cancer and stop tumor growth and progression. However, although these treatments are often …
Number of citations: 2 search.proquest.com
GA Epling, NKN Ayengar, EF McCarthy - Tetrahedron Letters, 1977 - Elsevier
… synthesized from the known' 2-(p-methoxyphenyl)-6-methoxy-7-chloroquinoline-4carboxylic acid and methyllithium. Sensitized photolysis of A (using xanthone, benzophenone, or …
Number of citations: 3 www.sciencedirect.com
RC Elderfield, WJ Gensler, TH Bembry… - Journal of the …, 1946 - ACS Publications
… Phenyl-7-chloroquinoline-4-carboxylic Acid Hydrazide.—A mixture of 29 g. of ethyl 2-phenyl-7-chlorocinchoninate19 and 75 ml. …
Number of citations: 22 pubs.acs.org

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